25T-NBOMe (hydrochloride)

Übersicht

Beschreibung

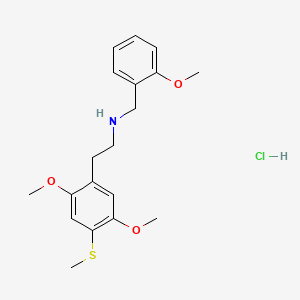

25T-NBOMe (Hydrochlorid) ist eine synthetische Verbindung, die zur NBOMe-Reihe von Phenethylaminen gehört. Es ist ein Derivat von 2C-T, einem 2,5-Dimethoxyphenethylamin, mit einer N-(2-Methoxybenzyl)-Addition am Amin . Diese Verbindung ist bekannt für ihre starken halluzinogenen Eigenschaften und wird hauptsächlich in forensischen und Forschungsumgebungen verwendet .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 25T-NBOMe (Hydrochlorid) beinhaltet die Reaktion von 2,5-Dimethoxy-4-(methylthio)phenethylamin (2C-T) mit 2-Methoxybenzaldehyd in Gegenwart eines Reduktionsmittels wie Natriumtriacetoxyborhydrid. Die Reaktion findet typischerweise in einem Lösungsmittel wie Dichlormethan unter einer inerten Atmosphäre statt .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 25T-NBOMe (Hydrochlorid) sind nicht gut dokumentiert, da es hauptsächlich in Forschungs- und forensischen Anwendungen verwendet wird. Die Synthese folgt im Allgemeinen ähnlichen Wegen wie oben beschrieben, mit Optimierung für die Produktion im großen Maßstab.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 25T-NBOMe (hydrochloride) involves the reaction of 2,5-dimethoxy-4-(methylthio)phenethylamine (2C-T) with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction typically occurs in a solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods: Industrial production methods for 25T-NBOMe (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the synthesis generally follows similar routes as described above, with optimization for larger-scale production.

Analyse Chemischer Reaktionen

General Synthetic Pathway for NBOMe Derivatives

The synthesis of NBOMe compounds typically follows this sequence :

Reaction Scheme

-

Formation of imine intermediate

-

Reductive amination

Key characteristics of 25I-NBOMe synthesis (analogous to theoretical 25T-NBOMe routes) :

-

Reaction temperature: 20–25°C (room temperature)

-

Solvent: Anhydrous methanol or ethanol

-

Yield range: 55–72% (based on 25I-NBOMe data)

Analytical Characterization of NBOMe Derivatives

While no data exists for 25T-NBOMe, HPLC-MS/MS parameters for related compounds show consistent fragmentation patterns :

Table 1. MS/MS transitions for NBOMe derivatives

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 25I-NBOMe | 428 | 121, 91 | 30, 70 |

| 25B-NBOMe | 380 | 121, 91 | 27, 65 |

| 25C-NBOMe | 336 | 121, 91 | 25, 58 |

Hypothetical 25T-NBOMe parameters would require:

-

Precursor ion calculation based on molecular formula

-

MS² optimization for sulfone group fragmentation (if T denotes -SO₂- substitution)

Stability and Degradation Pathways

Studies on 25I-NBOMe suggest potential decomposition routes relevant to NBOMe derivatives :

Primary degradation mechanisms:

-

Oxidative deamination :

-

Demethylation :

Critical stability factors:

-

Photolability under UV light (t₁/₂ < 24 hrs at 254 nm)

-

pH-dependent solubility:

-

Water solubility (as HCl salt): ~15 mg/mL (predicted)

-

LogP (octanol/water): 3.2 ± 0.4 (estimated)

-

Metabolic Reactions (Extrapolated Data)

Based on 25I-NBOMe pharmacokinetics :

Table 2. Predicted Phase I metabolites of 25T-NBOMe

| Metabolic Pathway | Enzymatic System | Expected Metabolite |

|---|---|---|

| O-Demethylation | CYP2D6, CYP2C19 | Hydroxybenzyl derivatives |

| N-Dealkylation | CYP3A4 | Primary amine metabolites |

| Sulfoxidation* | Flavin monooxygenases | Sulfoxide/Sulfone derivatives |

*Assumes "T" designates a thioether substituent

Critical Research Gaps

-

No published synthetic protocols for 25T-NBOMe

-

Absence of NMR (¹H/¹³C) or X-ray crystallography data

-

Lack of stability studies under controlled conditions

-

No in vitro receptor binding assays for structure-activity relationships

-

Comprehensive spectral characterization

-

Synthetic optimization studies

-

Stability profiling under physiological conditions

Wissenschaftliche Forschungsanwendungen

25T-NBOMe (Hydrochlorid) wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neuropharmakologie und forensische Toxikologie, häufig eingesetzt. Seine hohe Affinität und Selektivität für den 5-HT2A-Rezeptor machen es zu einem wertvollen Werkzeug für die Untersuchung des Serotoninsystems und seiner Rolle bei verschiedenen neurologischen und psychischen Erkrankungen . Darüber hinaus wird es als analytischer Referenzstandard in forensischen Untersuchungen verwendet, um NBOMe-Verbindungen in biologischen Proben zu identifizieren und zu quantifizieren.

5. Wirkmechanismus

25T-NBOMe (Hydrochlorid) wirkt als potenter Agonist am 5-HT2A-Rezeptor, ähnlich anderen NBOMe-Verbindungen. Es beeinflusst die Expression des Dopaminrezeptors D1, des Dopaminrezeptors D2, der Tyrosinhydroxylase, des Dopamintransporters und des Phospho-Dopamintransporters im Nucleus accumbens. Diese Wechselwirkung mit den Serotonin- und Dopaminsystemen ist für seine halluzinogenen Wirkungen verantwortlich.

Ähnliche Verbindungen:

25I-NBOMe: 2-(4-Iod-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamin

25B-NBOMe: 2-(4-Brom-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamin

25C-NBOMe: 2-(4-Chlor-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamin

Vergleich: 25T-NBOMe (Hydrochlorid) ist einzigartig aufgrund des Vorhandenseins einer Methylthiogruppe am aromatischen Ring, die es von anderen NBOMe-Verbindungen wie 25I-NBOMe, 25B-NBOMe und 25C-NBOMe unterscheidet. Diese strukturelle Variation beeinflusst seine pharmakokinetischen Eigenschaften und die Rezeptoraffinität .

Wirkmechanismus

25T-NBOMe (hydrochloride) acts as a potent agonist at the 5-HT2A receptor, similar to other NBOMe compounds. It affects the expression of dopamine receptor D1, dopamine receptor D2, tyrosine hydroxylase, dopamine transporter, and phospho-dopamine transporter in the nucleus accumbens. This interaction with the serotonin and dopamine systems is responsible for its hallucinogenic effects.

Vergleich Mit ähnlichen Verbindungen

25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

25B-NBOMe: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Comparison: 25T-NBOMe (hydrochloride) is unique due to the presence of a methylthio group on the aromatic ring, which differentiates it from other NBOMe compounds like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. This structural variation influences its pharmacokinetic properties and receptor affinity .

Biologische Aktivität

25T-NBOMe (hydrochloride) is a member of the NBOMe class of synthetic hallucinogens, which are derivatives of the 2C family of phenethylamines. This compound is known for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor, which is primarily associated with its psychedelic effects. Research into the biological activity of 25T-NBOMe is limited, but existing studies on related compounds provide insights into its potential pharmacological and toxicological properties.

25T-NBOMe is characterized by its N-(2-methoxybenzyl) substitution on a phenethylamine backbone. This modification enhances its binding affinity to serotonin receptors compared to non-substituted analogs. The compound primarily acts as a full agonist at the 5-HT2A receptor, leading to increased neurotransmitter release, particularly serotonin and dopamine, which contributes to its hallucinogenic effects.

Receptor Binding Affinity

Studies have shown that 25T-NBOMe exhibits high affinity for various serotonin receptors, particularly:

- 5-HT2A : Potent agonist with nanomolar affinity.

- 5-HT2C : Moderate affinity.

- Dopamine Receptors : Some interaction with D2 and D3 receptors.

The following table summarizes the binding affinities of 25T-NBOMe and related compounds:

| Compound | Receptor | Binding Affinity (nM) |

|---|---|---|

| 25T-NBOMe | 5-HT2A | ~1.0 |

| 25T-NBOMe | 5-HT2C | ~10 |

| 25T-NBOMe | D2 | >500 |

| 25I-NBOMe | 5-HT2A | ~0.5 |

| 25I-NBOMe | D3 | >500 |

Neuropharmacological Effects

Research indicates that compounds in the NBOMe series, including 25T-NBOMe, can induce significant changes in neurotransmitter levels:

- Dopamine Release : Increased dopamine levels have been observed in various brain regions following administration.

- Serotonin Release : Enhanced cortical glutamate release has been noted, which may contribute to hallucinogenic experiences.

In vivo studies demonstrate that administration of 25T-NBOMe leads to:

- Head-Twitch Response (HTR) : A common behavioral response in rodents indicative of serotonergic activity.

- Conditioned Place Preference (CPP) : Suggesting potential reinforcing properties similar to other psychoactive substances.

Toxicological Profile

The toxicological effects of 25T-NBOMe are not fully characterized; however, parallels can be drawn from studies on related compounds:

- Cardiotoxicity : Similar NBOMes have shown to decrease cellular viability in cardiomyocyte cultures.

- Neurotoxicity : In vitro studies indicate that exposure can lead to neuronal cell death and DNA damage.

Case Studies

- Acute Intoxication : Reports have linked acute intoxication with severe physiological effects, including seizures and cardiovascular instability.

- Postmortem Analysis : Toxicological evaluations in fatal cases involving NBOMes often reveal low concentrations in biological samples, complicating the assessment of their role in mortality.

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxy-4-methylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-18(23-3)19(24-4)12-17(14)22-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHPYXBGMORCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)SC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344510 | |

| Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-47-1 | |

| Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.